N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine
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Overview
Description
(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound features a piperidine ring, a phenylpropanoic acid moiety, and a tert-butoxycarbonyl-protected amino group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Coupling with Phenylpropanoic Acid: The protected piperidine derivative is then coupled with phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, especially on the phenyl ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and further functionalization.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases and peptidases. Its structure allows it to mimic natural substrates, making it useful in inhibitor design and enzyme kinetics studies.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-(4-methoxyphenyl)propanoic acid
Uniqueness
The uniqueness of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butoxycarbonyl-protected amino group, the piperidine ring, and the phenylpropanoic acid moiety provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H39N3O6 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H39N3O6/c1-17(2)15-20(28-25(34)35-26(3,4)5)23(31)29-13-11-19(12-14-29)22(30)27-21(24(32)33)16-18-9-7-6-8-10-18/h6-10,17,19-21H,11-16H2,1-5H3,(H,27,30)(H,28,34)(H,32,33) |
InChI Key |
SGDVVVVBUIMQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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